molecular formula C16H12N2O4S B2725815 3-[5-[Oxo-(3-pyridinylamino)methyl]-2-furanyl]-2-thiophenecarboxylic acid methyl ester CAS No. 477851-72-2

3-[5-[Oxo-(3-pyridinylamino)methyl]-2-furanyl]-2-thiophenecarboxylic acid methyl ester

Cat. No. B2725815
CAS RN: 477851-72-2
M. Wt: 328.34
InChI Key: LDIUORFGWOBQBG-UHFFFAOYSA-N
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Description

The compound “3-[5-[Oxo-(3-pyridinylamino)methyl]-2-furanyl]-2-thiophenecarboxylic acid methyl ester” is a thiophenecarboxylic acid . It has a molecular formula of C16H12N2O4S and an average mass of 328.344 . This compound has been manually annotated by a third party .


Molecular Structure Analysis

The InChI string of the compound is InChI=1S/C16H12N2O4S/c1-21-16(20)14-11(6-8-23-14)12-4-5-13(22-12)15(19)18-10-3-2-7-17-9-10/h2-9H,1H3,(H,18,19) . This provides a detailed description of the compound’s molecular structure.


Chemical Reactions Analysis

Esters, such as this compound, typically undergo reactions where the alkoxy (OR′) group is replaced by another group. One such reaction is hydrolysis, which can be catalyzed by either an acid or a base .


Physical And Chemical Properties Analysis

The compound has a net charge of 0 . Its mono-isotopic mass is 328.05178 . Unfortunately, other physical and chemical properties like melting point, boiling point, solubility, etc., are not available in the sources I found.

Scientific Research Applications

Organic Synthesis Applications

  • The compound's structural motifs, particularly those involving furanyl and thiophenecarboxylic acid groups, are valuable in organic synthesis, especially in Diels−Alder reactions. For instance, amino-substituted furans, akin to parts of the compound , have been shown to undergo Diels−Alder cycloaddition, providing a pathway to synthesize polysubstituted anilines with high regioselectivity (Padwa et al., 1997).

Medicinal Chemistry and Drug Design

  • In the realm of medicinal chemistry, the synthesis of esters and derivatives from the core structure can lead to compounds with significant antitumor activity. For instance, acenaphtho[1,2-b]pyrrole-carboxylic acid esters, featuring a similar ester functionality, have shown cytotoxicity against various cancer cell lines, highlighting the potential of structurally related compounds in cancer therapy (Liu et al., 2006).

properties

IUPAC Name

methyl 3-[5-(pyridin-3-ylcarbamoyl)furan-2-yl]thiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12N2O4S/c1-21-16(20)14-11(6-8-23-14)12-4-5-13(22-12)15(19)18-10-3-2-7-17-9-10/h2-9H,1H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDIUORFGWOBQBG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=CS1)C2=CC=C(O2)C(=O)NC3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[5-[Oxo-(3-pyridinylamino)methyl]-2-furanyl]-2-thiophenecarboxylic acid methyl ester

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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